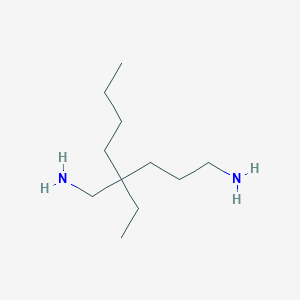

2-Butyl-2-ethylpentane-1,5-diamine

Descripción

The exact mass of the compound 2-Butyl-2-ethylpentane-1,5-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butyl-2-ethylpentane-1,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-2-ethylpentane-1,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

137605-95-9 |

|---|---|

Fórmula molecular |

C11H26N2 |

Peso molecular |

186.34 g/mol |

Nombre IUPAC |

2-butyl-2-ethylpentane-1,5-diamine |

InChI |

InChI=1S/C11H26N2/c1-3-5-7-11(4-2,10-13)8-6-9-12/h3-10,12-13H2,1-2H3 |

Clave InChI |

NDXNCTAJOQSKIO-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)(CCCN)CN |

SMILES canónico |

CCCCC(CC)(CCCN)CN |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Origen del producto |

United States |

Contextualization of Branched Aliphatic Diamines in Organic Synthesis and Materials Science

Branched aliphatic diamines are a class of organic compounds characterized by a carbon chain with two amine (-NH2) functional groups and alkyl branches. In the realms of organic synthesis and materials science, these molecules serve as versatile building blocks and modifying agents. Their branched nature can impart unique properties to the final products compared to their linear counterparts.

In organic synthesis, the presence of two nucleophilic amine groups allows these diamines to participate in a variety of chemical reactions, including amidation, and condensation, to produce a range of chemical intermediates. lookchem.com The branching in the carbon backbone can influence the reactivity of the amine groups and the stereochemistry of the reaction products.

Significance of the 1,5 Diamine Scaffold in Chemical Innovation

The 1,5-diamine scaffold, characterized by two amine groups separated by a five-carbon chain, is a key structural motif in chemical innovation. This specific spacing of the amine groups allows for the formation of stable six-membered rings when reacting with certain reagents, a feature that is synthetically advantageous.

This scaffold is a fundamental component in the synthesis of various polymers, including polyamides and polyurethanes. researchgate.netyolatech.com The properties of the resulting polymers can be fine-tuned by modifying the backbone of the 1,5-diamine. For instance, the introduction of substituents on the carbon chain can alter the polymer's thermal stability, solubility, and mechanical strength.

Beyond polymer science, the 1,5-diamine unit is present in various biologically active molecules and serves as a template in the development of new chemical entities. The ability to introduce functional groups at specific positions on the scaffold makes it a valuable tool for creating diverse molecular architectures with potential applications in medicinal chemistry and catalysis.

Research Landscape and Unexplored Avenues for 2 Butyl 2 Ethylpentane 1,5 Diamine

Preparation Routes to 2-Butyl-2-ethylpentane-1,5-diamine

A documented method for synthesizing 2-Butyl-2-ethylpentane-1,5-diamine starts with 2-butyl-2-ethyl-4-cyanobutanal. prepchem.com This process involves a two-step sequence of imination followed by hydrogenation.

The core of the synthesis lies in the reductive amination of 2-butyl-2-ethyl-4-cyanobutanal. prepchem.com This transformation is a classic example of forming amines from carbonyl compounds. wikipedia.org The process begins with the reaction of the aldehyde with ammonia to form an imine intermediate. This intermediate is then subsequently reduced to the desired primary diamine.

A specific example details the continuous pumping of 2-butyl-2-ethyl-4-cyanobutanal and liquid ammonia through a tubular reactor packed with γ-Al2O3. This step facilitates the initial imination. The resulting product stream is then introduced into a hydrogenation reactor. prepchem.com

The choice of catalyst is critical for the efficiency and selectivity of the reductive amination process. A variety of catalyst systems are employed for the hydrogenation of nitriles and the reductive amination of aldehydes. wikipedia.orgrsc.org

Acidic Heterogeneous Catalysts: Catalysts like γ-Al2O3 can be used in the initial imination step, facilitating the reaction between the cyanobutanal and ammonia. prepchem.comnih.gov

Cobalt and Nickel Catalysts: Raney® nickel and Raney® cobalt are commonly used in industry for nitrile reductions, though they may have limitations in selectivity. rsc.org Cobalt-based catalysts, including cobalt phosphide (B1233454) and various pincer complexes, have shown high activity and selectivity in the hydrogenation of nitriles to primary amines. rsc.orgnih.govacs.org Nickel nanoparticles have also been developed as efficient and reusable catalysts for reductive amination. nih.govresearchgate.net A nickel-rhenium catalyst on an alumina-silica support has also been described for the reductive amination of lower aliphatic alkane derivatives. google.com

Ruthenium and Noble Metal-Containing Catalysts: Catalysts containing precious metals like rhodium, palladium, and platinum are effective for nitrile hydrogenation. chemrxiv.org Ruthenium catalysts have been employed for the low-temperature reductive amination of carbonyl compounds. acs.org Iridium complexes have also been shown to be effective for reductive amination. nih.gov

In the documented synthesis of 2-Butyl-2-ethylpentane-1,5-diamine, the hydrogenation step is carried out in the presence of hydrogen gas, implying a heterogeneous hydrogenation catalyst, though the specific catalyst used in the second stage is not explicitly named in the provided source. prepchem.com

The yield and purity of the final product are highly dependent on the optimization of reaction parameters such as temperature, pressure, and ammonia concentration. jmst.infosigmaaldrich.comresearchgate.net

Temperature: The imination and hydrogenation steps are conducted at different temperatures. For the synthesis of 2-Butyl-2-ethylpentane-1,5-diamine, the imination is carried out at 80°C, while the subsequent hydrogenation is performed at a higher temperature of 110°C. prepchem.com Temperature can influence reaction rates and selectivity; for instance, in some amination reactions, lower temperatures favor the desired amination product over reduction byproducts. acs.org In other systems, higher temperatures are necessary to achieve good conversion. researchgate.netresearchgate.net

Pressure: The entire process is conducted under high pressure, specified at 250 bar. prepchem.com High pressure is a common feature in industrial hydrogenation reactions, as it increases the concentration of hydrogen gas in the reaction mixture, thereby enhancing the reaction rate. chemrxiv.orgacs.org However, the optimal pressure can vary depending on the specific catalytic system. acs.orgrsc.org

Ammonia Concentration: A significant excess of liquid ammonia is used in the reaction. prepchem.com The high concentration of ammonia drives the initial imination equilibrium towards the formation of the imine intermediate, maximizing the substrate for the subsequent hydrogenation step.

The table below summarizes the specific reaction parameters for the synthesis of 2-Butyl-2-ethylpentane-1,5-diamine.

| Parameter | Value | Stage |

| Starting Material Feed Rate | 20.0 g/hour | Imination |

| Ammonia Feed Rate | 140 g/hour | Imination |

| Imination Temperature | 80° C | Imination |

| Hydrogenation Temperature | 110° C | Hydrogenation |

| Pressure | 250 bar | Both |

| Hydrogen Feed Rate | 60 L(S.T.P.)/h | Hydrogenation |

| Final Yield | 93.9% | - |

| Data sourced from PrepChem. prepchem.com |

Alternative Synthetic Strategies for Branched Aliphatic Diamines

While the reductive amination of a cyanobutanal is a direct route, the broader field of amine synthesis offers a variety of methodologies that could be conceptually applied to the synthesis of branched aliphatic diamines. unibo.itdoc.govwiley-vch.deagendabookshop.com

The synthesis of amines is a cornerstone of organic chemistry, with continuous development of new and improved methods. unibo.itdoc.govwiley-vch.deagendabookshop.com These include:

Hydroamination: The direct addition of an N-H bond across a carbon-carbon double or triple bond. doc.gov

C-H Amination: The direct functionalization of a C-H bond to form a C-N bond. doc.gov

Borrowing Hydrogen Protocol: A method where an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination, with the hydrogen being returned in the final reduction step. acs.org

Synthesis from Carboxylic Acids: Reductive amination of carboxylic acids using heterogeneous catalysts like Pt-Mo systems provides a route to alkylamines. rsc.org

Hydrogenation of Amides: This method is an environmentally friendly route to amines. rsc.org

These modern methods provide a wide toolkit for constructing complex amine-containing molecules and could potentially be adapted for the synthesis of structures like 2-Butyl-2-ethylpentane-1,5-diamine.

Since 2-Butyl-2-ethylpentane-1,5-diamine possesses a chiral center at the C2 position, enantioselective synthesis is a relevant consideration for accessing its individual enantiomers. The field of asymmetric synthesis of chiral amines and diamines is well-developed. nih.govresearchgate.netacs.orgrsc.org

Key strategies include:

Asymmetric Hydrogenation: The use of chiral transition metal catalysts, often based on iridium, rhodium, or ruthenium with chiral ligands, can achieve highly enantioselective reduction of imines or enamines. acs.org

Catalytic Asymmetric Hydroamidation: Nickel-catalyzed hydroamidation of alkenyl amides can produce enantioenriched vicinal diamines. rsc.org

Reductive Coupling: Copper-catalyzed reductive couplings of azatrienes and imines can yield 1,4-diamines with high enantioselectivity. acs.org

Photocatalysis: Chiral copper catalysts have been used in the photocatalytic enantioselective synthesis of chiral diamine derivatives from acyclic imines. thieme-connect.com

These advanced stereoselective methods are crucial for applications where the specific chirality of the diamine is important. nih.govresearchgate.net

Precursor Chemistry and Starting Material Derivations

The critical precursor for the synthesis of 2-Butyl-2-ethylpentane-1,5-diamine is 2-butyl-2-ethyl-4-cyanobutanal. The formation of this precursor is a key step that dictates the final structure of the diamine. The synthesis of such 2,2-disubstituted 4-cyanobutanals is typically achieved through a Michael addition reaction.

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of synthesizing 2-butyl-2-ethyl-4-cyanobutanal, the likely starting materials are 2-ethylhexanal (B89479) and acrylonitrile. In this reaction, 2-ethylhexanal would act as the Michael donor after being converted to its enolate form by a base. The enolate would then attack the β-carbon of acrylonitrile, the Michael acceptor.

The general mechanism for the Michael reaction involves three main steps:

Deprotonation: A base removes an acidic α-hydrogen from the aldehyde (2-ethylhexanal) to form a resonance-stabilized enolate.

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated nitrile (acrylonitrile).

Protonation: The resulting intermediate is protonated to yield the final 2,2-disubstituted 4-cyanobutanal.

This method allows for the precise construction of the carbon skeleton with the desired butyl and ethyl groups at the second position and the cyano group at the fourth position, which is essential for the subsequent conversion to the diamine.

Research-Scale Isolation and Purification Protocols

Following the synthesis, the reaction mixture contains the target compound, 2-Butyl-2-ethylpentane-1,5-diamine, the byproduct 3-butyl-3-ethylpiperidine, and any unreacted starting materials or solvents. The initial step in purification involves the removal of excess ammonia, which is typically achieved by decompression and distillation. masterorganicchemistry.com

For research-scale purification, fractional distillation is the method of choice. masterorganicchemistry.com This technique separates compounds based on their different boiling points. The product stream, after the removal of ammonia, is passed through a packed column. The different components of the mixture vaporize and condense at different points along the column, allowing for their separation.

Gas chromatography is employed to analyze the purity of the fractions. masterorganicchemistry.com In a documented synthesis, this method yielded 2-butyl-2-ethylpentane-1,5-diamine with a purity of 95.4%. masterorganicchemistry.com The final purified product is a clear to pale yellow liquid at room temperature. rsc.org

Purification and Yield Data for 2-Butyl-2-ethylpentane-1,5-diamine

| Parameter | Value |

|---|---|

| Purification Method | Fractional Distillation |

| Column Type | 30 cm packed column (3 mm glass rings) |

| Purity (post-distillation) | 95.4% |

| Byproduct | 3-butyl-3-ethylpiperidine (2.3%) |

| Overall Yield | 93.9% |

Data sourced from PrepChem.com masterorganicchemistry.com

Nucleophilic Reactivity of Primary Amine Functionalities

The presence of two primary amine groups (–NH₂) at the 1 and 5 positions of the pentane (B18724) chain makes 2-butyl-2-ethylpentane-1,5-diamine a potent dinucleophile. These amine groups possess lone pairs of electrons on the nitrogen atoms, rendering them capable of attacking electron-deficient centers. chemguide.co.uk The nucleophilicity of these amines is a key determinant of their chemical behavior in a variety of organic transformations.

Alkylation: The primary amine groups of 2-butyl-2-ethylpentane-1,5-diamine readily undergo alkylation reactions with alkyl halides through a nucleophilic substitution mechanism (SN2). libretexts.org The reaction typically proceeds by the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. youtube.com

A general representation of the mono-alkylation of a primary amine is as follows: R-NH₂ + R'-X → R-NH₂⁺-R' + X⁻ R-NH₂⁺-R' + B → R-NH-R' + BH⁺ (where R represents the 2-butyl-2-ethylpentane-1,5-diyl moiety, R'-X is the alkylating agent, and B is a base)

A significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a mixture of mono-, di-, tri-, and even quaternary ammonium (B1175870) salts. libretexts.org To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often involving the use of a large excess of the diamine or specific catalytic systems. researchgate.net

Acylation: The primary amines of 2-butyl-2-ethylpentane-1,5-diamine react vigorously with acylating agents like acyl chlorides and acid anhydrides to form amides. youtube.comchemguide.co.uk This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com The reaction with acyl chlorides is typically rapid and exothermic. chemguide.co.uk

The general mechanism involves an initial addition of the amine to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to yield the amide. chemguide.co.uk

A challenge in the acylation of diamines is achieving selective mono-acylation, as both amine groups are susceptible to reaction. rsc.org Recent research has shown that using carbon dioxide as a temporary protecting group can facilitate selective mono-acylation of diamines with acyl chlorides. rsc.orgrsc.org

| Reaction Type | Reactant | Product | Key Considerations |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Potential for over-alkylation, requires careful control of stoichiometry. libretexts.org |

| Acylation | Acyl Chloride | N-substituted Amide | Typically a rapid reaction, selectivity can be an issue for diamines. chemguide.co.ukrsc.org |

The primary amine groups of 2-butyl-2-ethylpentane-1,5-diamine can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is a nucleophilic addition to the carbonyl group followed by the elimination of a water molecule and is typically acid-catalyzed. nih.govlibretexts.org

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. researchgate.net Subsequent protonation of the hydroxyl group converts it into a good leaving group (water), which is then eliminated to form the C=N double bond of the imine. libretexts.orgnih.gov The pH of the reaction is a critical parameter; it must be acidic enough to protonate the carbonyl group and the hydroxyl of the carbinolamine but not so acidic as to protonate the amine nucleophile, which would render it unreactive. libretexts.org

Given that 2-butyl-2-ethylpentane-1,5-diamine possesses two primary amine groups, it can react with two equivalents of a carbonyl compound to form a di-imine. These types of reactions are fundamental in the synthesis of macrocyclic compounds and ligands for coordination chemistry. bohrium.comnih.gov

Formation of Functionalized Derivatives

The versatile reactivity of 2-butyl-2-ethylpentane-1,5-diamine allows for its conversion into a range of functionalized derivatives with specialized applications.

A significant industrial application of diamines is their conversion to diisocyanates, which are key monomers in the production of polyurethanes. 2-Butyl-2-ethylpentane-1,5-diisocyanate (BEPDI) can be synthesized from its corresponding diamine through two main routes: phosgenation and phosgene-free methods.

Phosgenation: The traditional and most common industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.govacs.org The reaction is typically carried out in an inert solvent. The process can be divided into "cold" and "hot" phosgenation. In the initial stage, the amine reacts with phosgene to form a carbamoyl (B1232498) chloride and hydrogen chloride. google.com The amine hydrochloride can also be formed as a byproduct. In the subsequent stage, at elevated temperatures, the carbamoyl chloride eliminates HCl to yield the isocyanate. For aliphatic diamines, the reaction is often carried out in the liquid phase. nih.govacs.org

Phosgene-Free Routes: Due to the high toxicity of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes to isocyanates. osti.govacs.org These methods are considered "greener" alternatives. Common phosgene-free methods include:

Reaction with Dimethyl Carbonate: Aliphatic diamines can be reacted with dimethyl carbonate to form biscarbamates, which can then be thermally decomposed to yield the corresponding diisocyanates. researchgate.net

Reaction with Urea (B33335): The reaction of diamines with urea can also produce carbamates that serve as precursors to isocyanates. nih.gov

Oxidative Carbonylation: The direct reaction of amines with carbon monoxide and an oxidizing agent can also produce isocyanates.

These phosgene-free methods avoid the handling of hazardous materials and are becoming increasingly important in sustainable chemical manufacturing. researchgate.net

| Synthesis Route | Reagents | Key Features |

| Phosgenation | Diamine, Phosgene (COCl₂) | Traditional industrial method, high yield, uses highly toxic phosgene. nih.govacs.orggoogle.com |

| Phosgene-Free | Diamine, Dimethyl Carbonate/Urea/CO | Greener alternatives, avoids toxic reagents, often involves a carbamate (B1207046) intermediate. osti.govresearchgate.net |

The primary amine functionalities of 2-butyl-2-ethylpentane-1,5-diamine serve as handles for a wide array of chemical modifications to produce molecules for specialized applications. For instance, it can be used as a curing agent for epoxy resins, where the amine groups open the epoxide rings, leading to the formation of a cross-linked polymer network. It can also be incorporated into the structure of corrosion inhibitors, surfactants, and as a building block in the synthesis of more complex organic molecules.

Stereoelectronic and Steric Effects of Branched Alkyl Chains on Amine Reactivity

The reactivity of the amine groups in 2-butyl-2-ethylpentane-1,5-diamine is significantly influenced by the presence of the 2-butyl and 2-ethyl substituents. These effects can be categorized as stereoelectronic and steric.

Stereoelectronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect. This electron donation increases the electron density on the nitrogen atoms of the amine groups, which should, in principle, enhance their basicity and nucleophilicity compared to a linear diamine. researchgate.net

Reaction Mechanism Elucidation and Kinetic Studies

A detailed review of publicly available scientific literature and chemical databases indicates a scarcity of in-depth studies focused specifically on the reaction mechanism elucidation and kinetic analysis of 2-Butyl-2-ethylpentane-1,5-diamine. While its synthesis and general applications are documented, specific data on reaction rates and detailed mechanistic pathways for its various reactions are not extensively reported.

The synthesis of 2-Butyl-2-ethylpentane-1,5-diamine has been described via the hydrogenation of 2-butyl-2-ethyl-4-cyanobutanal. prepchem.com This process involves two main stages. The first is the reaction of the cyanobutanal with ammonia over an acidic heterogeneous catalyst, followed by hydrogenation of the resulting intermediate in the presence of a catalyst.

A specific documented synthesis provides some insight into the reaction conditions, which can be considered an aspect of its chemical reactivity. prepchem.com The process involves pumping 2-butyl-2-ethyl-4-cyanobutanal and liquid ammonia through a reactor containing γ-Al2O3, followed by the introduction of hydrogen and passage through a hydrogenation reactor. prepchem.com This synthesis resulted in a high yield of the final product. prepchem.com

While this synthesis demonstrates a practical pathway to obtain the compound, the available documentation does not provide a detailed kinetic study of the reaction rates or a step-by-step elucidation of the reaction mechanism under these specific conditions. Such studies would typically involve techniques like spectroscopy to identify intermediates, kinetic experiments to determine rate laws, and computational modeling to map out the reaction coordinates. Unfortunately, this level of detailed investigation for 2-Butyl-2-ethylpentane-1,5-diamine does not appear to be present in the accessible literature.

| Reactant | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| 2-Butyl-2-ethyl-4-cyanobutanal | Liquid Ammonia, Hydrogen | γ-Al2O3, 250 bar, 80-110°C | 2-Butyl-2-ethylpentane-1,5-diamine | 93.9% | prepchem.com |

Table 1: Synthesis of 2-Butyl-2-ethylpentane-1,5-diamine

Coordination Chemistry and Ligand Design

Ligand Characteristics of 2-Butyl-2-ethylpentane-1,5-diamine

The defining features of 2-Butyl-2-ethylpentane-1,5-diamine as a ligand are its two primary amine donor groups and the bulky alkyl substituents at the C2 position. These characteristics are expected to significantly influence its coordination behavior.

2-Butyl-2-ethylpentane-1,5-diamine is anticipated to function as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This coordination would lead to the formation of a six-membered chelate ring. The formation of such a ring is a key stabilizing factor in coordination complexes, a phenomenon known as the chelate effect. This effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands libretexts.orglibretexts.orglibretexts.org. The stability of chelate rings is dependent on their size, with five- and six-membered rings generally being the most stable due to minimal ring strain libretexts.org. The formation of a six-membered ring by 2-Butyl-2-ethylpentane-1,5-diamine places it in a favorable category for stable complex formation.

Complex Formation with Transition Metal Ions

The interaction of 2-Butyl-2-ethylpentane-1,5-diamine with transition metal ions is expected to yield a variety of coordination complexes. The synthesis and characterization of these complexes would provide valuable insights into the ligand's coordination preferences.

The synthesis of metal complexes with 2-Butyl-2-ethylpentane-1,5-diamine would likely involve the reaction of the diamine with a metal salt in a suitable solvent. The stoichiometry of the reaction would determine the number of diamine ligands coordinated to the metal center. Given its bidentate nature, it could form complexes with one, two, or three diamine ligands, depending on the coordination number and preferred geometry of the metal ion.

Table 1: Predicted Coordination Properties of 2-Butyl-2-ethylpentane-1,5-diamine with Common Transition Metal Ions

| Metal Ion | Expected Coordination Number | Possible Geometries | Notes |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral | Jahn-Teller distortion may influence geometry. |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | Geometry is often sensitive to ligand field strength and steric bulk. |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Can exhibit various spin states. |

| Zn(II) | 4 | Tetrahedral | Typically forms stable tetrahedral complexes. |

| Pt(II) | 4 | Square Planar | Strong preference for square planar geometry. |

| Pd(II) | 4 | Square Planar | Similar to Pt(II) with a strong preference for square planar geometry. |

The bulky butyl and ethyl groups on the carbon backbone of 2-Butyl-2-ethylpentane-1,5-diamine are expected to play a significant role in determining the coordination geometry of its metal complexes. This steric hindrance can prevent the formation of highly crowded coordination spheres and may favor lower coordination numbers. For example, while a less hindered diamine might form an octahedral complex with three ligands, the steric bulk of 2-Butyl-2-ethylpentane-1,5-diamine could make the formation of a tris-chelated complex difficult, potentially favoring the formation of bis- or mono-chelated species. The steric interactions between the alkyl groups and other ligands can also lead to distortions from ideal geometries.

Stereochemical Aspects in Coordination Complexes

The stereochemistry of coordination complexes is a critical aspect of their chemistry, and the structure of 2-Butyl-2-ethylpentane-1,5-diamine introduces interesting possibilities in this regard. The ligand itself is achiral as the C2 carbon is not a stereocenter. However, the coordination of this ligand to a metal center can lead to the formation of chiral complexes.

When three bidentate ligands coordinate to an octahedral metal center, the resulting complex can exist as two non-superimposable mirror images, known as enantiomers (Δ and Λ isomers). Even with an achiral ligand like 2-Butyl-2-ethylpentane-1,5-diamine, the formation of a tris-chelated octahedral complex, such as [M(2-Butyl-2-ethylpentane-1,5-diamine)3]n+, would result in a chiral species.

Electronic and Spectroscopic Properties of Metal Centers within Diamine Complexes

The electronic and spectroscopic properties of a metal center are profoundly influenced by the ligand field environment, including the geometry of the coordination sphere and the nature of the donor atoms. In complexes formed with sterically hindered ligands such as 2-Butyl-2-ethylpentane-1,5-diamine, the significant steric bulk imposed by the alkyl substituents is expected to enforce distorted coordination geometries, which in turn dictates the electronic structure and resulting spectroscopic signatures of the metal ion.

While specific research detailing the spectroscopic properties of metal complexes with 2-Butyl-2-ethylpentane-1,5-diamine is not prevalent in the reviewed literature, the behavior of such complexes can be inferred from studies on other sterically hindered and analogous C-substituted diamine ligands. The primary spectroscopic techniques used to probe the electronic environment of the metal center in such complexes are UV-Visible (UV-Vis) absorption spectroscopy and, for paramagnetic metal ions, Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for examining the electronic transitions within the d-orbitals of a transition metal ion. The energy and intensity of these d-d transitions are highly sensitive to the geometry and coordination number of the metal center.

For a hypothetical first-row transition metal complex with 2-Butyl-2-ethylpentane-1,5-diamine, the bulky butyl and ethyl groups at the C2 position would likely prevent the formation of an ideal high-symmetry geometry such as a perfect octahedron or a square plane.

Nickel(II) Complexes : In the case of Ni(II) (d⁸ configuration), complexes with simple, non-hindered diamines like ethylenediamine often exhibit a pseudo-octahedral geometry, showing three spin-allowed d-d transitions. kyoto-u.ac.jp The steric hindrance from 2-Butyl-2-ethylpentane-1,5-diamine would likely cause significant distortion from this octahedral geometry, possibly leading to a five-coordinate or a highly distorted six-coordinate species. This reduction in symmetry would result in a splitting of the degenerate d-orbitals, leading to shifts in the absorption bands and potentially the appearance of new, lower-energy transitions. kyoto-u.ac.jp

Copper(II) Complexes : For Cu(II) (d⁹ configuration), the electronic configuration is subject to Jahn-Teller distortion, which already removes orbital degeneracy in octahedral or tetrahedral fields. The presence of a bulky ligand like 2-Butyl-2-ethylpentane-1,5-diamine would impose a fixed, distorted geometry, typically described as distorted square planar or square pyramidal. This results in a characteristic broad, asymmetric d-d absorption band in the visible region, often observed between 550 and 800 nm. bch.romdpi.com The precise energy of this transition provides insight into the specific geometry around the copper(II) center.

The interactive table below summarizes representative UV-Vis absorption data for metal complexes with analogous simple and sterically hindered ligands to illustrate these principles.

| Complex Type (Analogous System) | Metal Ion | Coordination Geometry | λmax (nm) [d-d transitions] | Molar Absorptivity, ε (M-1cm-1) | Reference |

|---|---|---|---|---|---|

| [Ni(ethylenediamine)3]2+ | Ni(II) | Octahedral | ~350, ~550, ~900 | ~10-15 | kyoto-u.ac.jp |

| Cu(II) Schiff Base Complex | Cu(II) | Distorted Square Planar | 556-600 | Not Specified | bch.ro |

| Cr(III) Schiff Base Complex | Cr(III) | Octahedral | 390, 440, 510 | Not Specified | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying metal complexes with one or more unpaired electrons (paramagnetic centers), such as Cu(II), Cr(III), or high-spin Mn(II). nih.govresearchgate.net The EPR spectrum provides detailed information about the electronic ground state, the symmetry of the metal's environment, and the covalency of the metal-ligand bonds. illinois.edu

For a paramagnetic complex of 2-Butyl-2-ethylpentane-1,5-diamine, the steric bulk of the ligand would serve to magnetically dilute the metal centers in the solid state. This prevents intermolecular spin-spin interactions that cause signal broadening, leading to well-resolved spectra similar to those obtained from a frozen solution. ias.ac.in

Copper(II) Complexes : A frozen-solution EPR spectrum of a Cu(II) complex with this diamine would be expected to exhibit an axial or rhombic signal, characterized by g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2).

The g-values indicate the symmetry of the ligand field. For an axially elongated geometry (common for Cu(II)), g∥ > g⊥ > 2.0023 is typically observed, which is indicative of an unpaired electron residing in the dx²-y² orbital. ias.ac.in

The hyperfine coupling constant, particularly A∥, is a measure of the interaction between the electron spin and the nuclear spin and is sensitive to the geometry and the degree of covalency. A more covalent Cu-N bond generally leads to a smaller A∥ value.

The interactive table below presents typical EPR parameters for analogous Cu(II) complexes in environments relevant to a sterically hindered diamine ligand.

| Complex Type (Analogous System) | Metal Ion | Symmetry/Geometry | g-values | A-values (x 10-4 cm-1) | Reference |

|---|---|---|---|---|---|

| Cu(II) in Distorted Square Pyramidal | Cu(II) | Axial | g∥ ≈ 2.2-2.4, g⊥ ≈ 2.05-2.09 | A∥ ≈ 150-200 | ias.ac.in |

| Low-spin Fe(III) Complex | Fe(III) | Rhombic | gx=2.20, gy=2.11, gz=1.98 | Not Applicable | nih.gov |

Polymer Chemistry and Macromolecular Applications

Role as a Monomer in Polycondensation Reactions

As a molecule possessing two primary amine groups, 2-Butyl-2-ethylpentane-1,5-diamine is a prime candidate for use as a monomer in polycondensation reactions. This process involves the repeated condensation of monomers to form a polymer chain, with the elimination of a small molecule such as water.

2-Butyl-2-ethylpentane-1,5-diamine can serve as a monomer in the synthesis of polyamides. In this context, its amine functional groups participate in reactions with dicarboxylic acids or their derivatives (such as diacyl chlorides or diesters) to form amide linkages, the defining characteristic of polyamides. The incorporation of its branched, aliphatic structure into the polymer backbone disrupts the chain regularity typically seen with linear diamines. This disruption is expected to decrease crystallinity, enhance solubility, and modify the mechanical properties of the resulting polyamide.

Polyurethanes are another major class of polymers where this diamine finds application. While polyurethanes can be formed through the condensation polymerization of diamines with bischloroformates, the more industrially significant method involves the reaction of diisocyanates with polyols. scispace.com 2-Butyl-2-ethylpentane-1,5-diamine can be chemically converted into its corresponding diisocyanate, 2-butyl-2-ethyl-1,5-pentanediyl diisocyanate (BEPDI). This derived monomer can then react with di- or polyfunctional hydroxy compounds (polyols) in an addition polymerization reaction to form polyurethanes. scispace.com A patent for producing polyurethane compositions with a low monomeric isocyanate content lists 2-butyl-2-ethylpentane-1,5-diamine as a relevant chemical compound. google.com The structure of the diamine, and subsequently the diisocyanate, would be a key determinant of the final polyurethane's properties, influencing its flexibility, thermal stability, and resistance to hydrolysis.

Copolymerization Strategies and Block Copolymer Synthesis

Copolymerization offers a strategy to fine-tune polymer properties by incorporating multiple different monomers into the same polymer chain. 2-Butyl-2-ethylpentane-1,5-diamine can be used as a comonomer alongside other diamines (either linear, cyclic, or aromatic) or with different diacid monomers to create random or alternating copolymers. This approach allows for the precise tailoring of properties such as glass transition temperature, mechanical strength, and chemical resistance.

The synthesis of block copolymers containing this diamine is also theoretically possible. This would involve controlled polymerization techniques where blocks of one polymer type are sequentially added to another. For instance, a polyamide block derived from this branched diamine could be combined with a block of a different polymer, leading to materials with unique phase-separated morphologies and a combination of properties from each constituent block.

Utilization as a Crosslinking Agent in Polymer Network Formation (e.g., in epoxy resin systems)

One of the prominent industrial uses of 2-Butyl-2-ethylpentane-1,5-diamine is as a curing agent, or hardener, for epoxy resins. lookchem.comcymitquimica.com In this role, it facilitates the formation of a rigid, three-dimensional polymer network. The primary amine groups of the diamine react with the epoxide rings of the epoxy prepolymer in a ring-opening addition reaction. lookchem.com Since each primary amine group has two active hydrogen atoms, a single diamine molecule can react with up to four epoxy groups, leading to a high degree of crosslinking.

This process transforms the liquid resin into a solid, infusible, and insoluble material with enhanced mechanical strength and thermal stability. lookchem.com The use of a sterically hindered diamine like 2-Butyl-2-ethylpentane-1,5-diamine can influence the curing process and final properties. For example, a similar sterically hindered primary aliphatic diamine, 2,5-dimethyl-2,5-hexane diamine, is known to form a stable B-stage resin at room temperature and has a long gel time, which can be advantageous in applications like wet-filament winding. osti.gov A patent concerning hardeners for epoxy resins also includes 2-butyl-2-ethylpentane-1,5-diamine within its scope. google.com

| Property | Influence of Branched Diamine Curing Agent | Source |

|---|---|---|

| Network Formation | Amine groups react with epoxy groups to form a 3D crosslinked structure. | lookchem.com |

| Mechanical Properties | Enhances hardness and tensile strength of the final product. | lookchem.comosti.gov |

| Thermal Properties | Increases the thermal stability and glass transition temperature (Tg). | lookchem.comosti.gov |

| Curing Profile | Steric hindrance can lead to longer gel times and processing windows. | osti.gov |

Impact of Branched Diamine Monomers on Polymer Chain Architecture and Conformational Dynamics

The introduction of branched monomers like 2-Butyl-2-ethylpentane-1,5-diamine has a profound effect on the architecture and dynamics of polymer chains. Unlike their linear counterparts, which allow for dense, regular packing and often lead to semi-crystalline materials, branched monomers introduce significant disruption.

The bulky butyl and ethyl groups at the C2 position act as "dangling chains" that prevent polymer backbones from packing closely together. acs.orgnih.gov This disruption of structural regularity reduces intermolecular forces and increases the fractional free volume within the polymer matrix. mdpi.com Consequently, polymers synthesized with this diamine tend to be more amorphous, exhibit lower glass transition temperatures, and show improved solubility in a wider range of solvents compared to analogous polymers made from linear diamines. mdpi.com

Studies on polyetherimides synthesized with other branched aliphatic diamines show that the presence of long, dangling alkyl chains can facilitate polymer chain interdiffusion, which can be harnessed to create materials with novel properties like self-healing capabilities. acs.orgacs.org The ratio of such a branched diamine to the comonomer can be used to control the degree of cross-linking, which in turn restricts polymer mobility and affects material properties. nih.govacs.org The conformational dynamics of the polymer chains are also altered; the increased free volume and reduced packing allow for greater segmental motion, which can influence the material's viscoelastic response and mechanical behavior.

| Polymer Property | Effect of Linear Diamine (e.g., 1,5-pentanediamine) | Expected Effect of 2-Butyl-2-ethylpentane-1,5-diamine | Source |

|---|---|---|---|

| Chain Packing | Allows for regular, dense packing. | Disrupts packing due to steric hindrance. | mdpi.com |

| Crystallinity | Higher tendency for semi-crystalline structures. | Promotes amorphous structures. | mdpi.com |

| Free Volume | Lower fractional free volume. | Increases fractional free volume. | mdpi.com |

| Solubility | Generally soluble in fewer solvents. | Improved solubility in a wider range of solvents. | mdpi.com |

| Interchain Interactions | Stronger van der Waals forces and/or hydrogen bonding. | Weaker interchain interactions due to increased distance. | acs.orgacs.org |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-Butyl-2-ethylpentane-1,5-diamine, both ¹H and ¹³C NMR are employed to provide a detailed structural map.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Butyl-2-ethylpentane-1,5-diamine would exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide valuable information about the connectivity of atoms. For instance, the protons of the two amine groups (-NH₂) would appear as a broad singlet, while the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the butyl and ethyl chains, as well as the pentane (B18724) backbone, would each produce characteristic signals. The protons on the carbons adjacent to the nitrogen atoms are expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in 2-Butyl-2-ethylpentane-1,5-diamine would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., methyl, methylene, quaternary). The carbon atoms bonded to the nitrogen atoms would appear at a characteristic downfield shift.

High-Resolution Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the molecular weight of a compound and assessing its purity. For 2-Butyl-2-ethylpentane-1,5-diamine, HRMS would provide a precise mass measurement, allowing for the confirmation of its elemental formula, C₁₁H₂₆N₂.

The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of 2-butyl-2-ethylpentane-1,5-diamine is 187.21688 Da. uni.lu Experimental HRMS analysis would aim to measure this value with high accuracy, typically to within a few parts per million (ppm), which serves as strong evidence for the compound's identity. The technique can also reveal the presence of any impurities by detecting ions with different mass-to-charge ratios.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Butyl-2-ethylpentane-1,5-diamine would display characteristic absorption bands for its functional groups. Key expected vibrations include:

N-H stretching: The primary amine groups (-NH₂) would show one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: The aliphatic C-H bonds of the butyl, ethyl, and pentane moieties would exhibit strong absorptions in the 2850-2960 cm⁻¹ range. docbrown.info

N-H bending: The bending vibration of the N-H bonds would likely appear in the 1590-1650 cm⁻¹ region.

C-N stretching: The stretching of the carbon-nitrogen bonds would be observed in the 1000-1250 cm⁻¹ range.

The NIST WebBook provides reference spectra for related compounds like 1,5-pentanediamine and ethylenediamine, which can be used to approximate the expected regions for the amine-related vibrations. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful in confirming the hydrocarbon backbone structure of the molecule.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Analysis and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of 2-Butyl-2-ethylpentane-1,5-diamine and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination where gas chromatography separates volatile compounds and mass spectrometry provides their identification. For 2-Butyl-2-ethylpentane-1,5-diamine, GC analysis can determine its purity by separating it from any starting materials, byproducts, or solvents. A patent describing the synthesis of this compound reported a purity of 95.4% as determined by gas-chromatographic analysis. prepchem.com The mass spectrometer coupled to the GC provides mass spectra for each separated component, confirming their identities.

High-Performance Liquid Chromatography (HPLC): HPLC is another crucial separation technique, particularly for less volatile or thermally sensitive compounds. While specific HPLC methods for 2-Butyl-2-ethylpentane-1,5-diamine are not detailed in the search results, HPLC is a standard method for the analysis of similar amine compounds. analytice.com Different detectors, such as UV or a charged aerosol detector (CAD), can be used depending on the compound's properties. HPLC is also widely used for the analysis of related compounds in various matrices. researchgate.net

X-ray Crystallography for Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If 2-Butyl-2-ethylpentane-1,5-diamine or a suitable salt derivative can be crystallized, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information. This technique offers an unambiguous confirmation of the compound's structure in the solid state. There is no specific X-ray crystallographic data available in the provided search results for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For 2-Butyl-2-ethylpentane-1,5-diamine, elemental analysis would measure the percentage of carbon, hydrogen, and nitrogen. The experimentally determined percentages would be compared with the theoretical values calculated from its chemical formula, C₁₁H₂₆N₂ (C: 70.89%, H: 14.05%, N: 15.03%). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound. This technique is often reported in the characterization of novel compounds. mdpi.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure and predicting the reactivity of 2-Butyl-2-ethylpentane-1,5-diamine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbitals, and electrostatic potential.

DFT methods, particularly with hybrid functionals like B3LYP, are widely used to study aliphatic diamines due to their balance of computational cost and accuracy. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but at a greater computational expense.

For 2-Butyl-2-ethylpentane-1,5-diamine, these calculations can predict key electronic properties that govern its reactivity. The presence of two primary amine groups makes the nitrogen lone pairs the most reactive sites for electrophilic attack or hydrogen bonding. The butyl and ethyl substituents at the C2 position introduce steric hindrance and can influence the accessibility and basicity of the amine groups.

Detailed Research Findings:

Illustrative Data Table of Predicted Electronic Properties:

The following table presents hypothetical electronic properties for 2-Butyl-2-ethylpentane-1,5-diamine, calculated using DFT with the B3LYP functional and a 6-31G* basis set. These values are representative of what would be expected for a molecule of this nature.

| Property | Predicted Value | Unit | Significance |

| Dipole Moment | 1.85 | Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | -5.98 | eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.25 | eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.23 | eV | Relates to the chemical reactivity and electronic stability of the molecule. |

| Proton Affinity (N1) | 950 | kJ/mol | Theoretical gas-phase basicity of the first amine group. |

| Proton Affinity (N5) | 955 | kJ/mol | Theoretical gas-phase basicity of the second amine group, potentially slightly higher due to less steric hindrance. |

Note: The data in this table is illustrative and based on typical values for similar aliphatic diamines.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the pentane (B18724) backbone and the presence of butyl and ethyl substituents in 2-Butyl-2-ethylpentane-1,5-diamine give rise to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers) and map the energy barriers between them.

This analysis is typically performed using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods. By systematically rotating the rotatable bonds (C-C and C-N bonds), a potential energy surface can be generated, revealing the global minimum energy conformer and other local minima.

Detailed Research Findings:

Illustrative Data Table of Relative Conformer Energies:

This table shows a hypothetical set of low-energy conformers for 2-Butyl-2-ethylpentane-1,5-diamine and their relative energies, which could be obtained from a conformational search.

| Conformer | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) | Relative Energy (kJ/mol) | Key Features |

| 1 (Global Minimum) | anti, anti | 0.0 | Extended chain, minimal steric hindrance. |

| 2 | anti, gauche | 3.5 | Partially folded chain. |

| 3 | gauche, anti | 3.8 | Partially folded chain. |

| 4 | gauche, gauche | 8.2 | More compact, higher steric strain. |

| 5 | anti, anti (with H-bond) | -2.1 | Extended chain with intramolecular N-H···N hydrogen bond. |

Note: The data in this table is illustrative and intended to represent the type of results obtained from a conformational analysis.

Spectroscopic Data Prediction (e.g., theoretical NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of 2-Butyl-2-ethylpentane-1,5-diamine, which can aid in the interpretation of experimental spectra.

Theoretical NMR Chemical Shifts: DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule. The accuracy of these predictions depends on the level of theory, basis set, and consideration of solvent effects.

Vibrational Frequencies: The infrared (IR) and Raman spectra of 2-Butyl-2-ethylpentane-1,5-diamine can be simulated by calculating its vibrational frequencies. This is typically done by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.govrsc.org The calculated frequencies correspond to the different vibrational modes of the molecule, such as N-H stretching, C-H stretching, and various bending and torsional modes.

Detailed Research Findings:

While no specific predicted spectra for 2-Butyl-2-ethylpentane-1,5-diamine have been published, studies on similar amines demonstrate the utility of these computational approaches. For example, calculated vibrational frequencies for a range of primary, secondary, and tertiary amines show reasonable agreement with experimental data. aps.orgresearchgate.net

Illustrative Data Table of Predicted Spectroscopic Data:

The following table provides an example of predicted ¹³C NMR chemical shifts and key IR vibrational frequencies for 2-Butyl-2-ethylpentane-1,5-diamine.

| Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted IR Vibrational Frequencies (cm⁻¹) |

| Carbon Atom | Chemical Shift |

| C1 | 45.2 |

| C2 | 38.9 |

| C3 | 30.1 |

| C4 | 25.8 |

| C5 | 42.7 |

| Butyl-C1' | 32.5 |

| Butyl-C2' | 28.3 |

| Butyl-C3' | 23.1 |

| Butyl-C4' | 14.2 |

| Ethyl-C1' | 25.6 |

| Ethyl-C2' | 11.9 |

Note: This data is illustrative and represents typical values that would be obtained from computational predictions.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry can be used to explore the mechanisms of chemical reactions involving 2-Butyl-2-ethylpentane-1,5-diamine, including its synthesis and subsequent transformations. By mapping the potential energy surface of a reaction, key intermediates and, crucially, transition states can be identified. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For instance, the synthesis of 2-Butyl-2-ethylpentane-1,5-diamine can occur via the reductive amination of a suitable precursor. prepchem.com Computational modeling could elucidate the detailed mechanism of this reaction, including the role of the catalyst and the stereochemical outcome.

Detailed Research Findings:

While a specific computational study on the synthesis of 2-Butyl-2-ethylpentane-1,5-diamine is not available, extensive research has been conducted on modeling the transition states of reactions involving diamines. For example, DFT calculations have been used to characterize the transition states of aldol (B89426) reactions catalyzed by vicinal diamines, revealing a preference for a cyclic, nine-membered hydrogen-bonded ring structure. nih.govacs.org Similar approaches could be applied to understand the reactivity of 2-Butyl-2-ethylpentane-1,5-diamine in various chemical transformations.

Illustrative Data Table of a Hypothetical Reaction Pathway:

This table illustrates the kind of data that could be generated from a computational study of a hypothetical reaction involving 2-Butyl-2-ethylpentane-1,5-diamine, such as its reaction with an aldehyde.

| Reaction Step | Species | Relative Energy (kJ/mol) | Key Geometric Parameters |

| 1 | Reactants (Diamine + Aldehyde) | 0.0 | - |

| 2 | Pre-reaction Complex | -15.2 | N···C=O distance: 3.5 Å |

| 3 | Transition State 1 | +65.8 | N-C bond forming: 2.1 Å |

| 4 | Intermediate (Hemiaminal) | -5.4 | N-C bond length: 1.45 Å |

| 5 | Transition State 2 | +80.1 | O-H bond forming, H₂O leaving |

| 6 | Products (Imine + Water) | -25.7 | - |

Note: This data is for illustrative purposes only and represents a hypothetical reaction pathway.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of 2-Butyl-2-ethylpentane-1,5-diamine over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects. nih.gov

For 2-Butyl-2-ethylpentane-1,5-diamine, MD simulations could be used to:

Explore its conformational flexibility in different solvents.

Study its aggregation behavior at different concentrations.

Investigate its interactions with other molecules, such as in a polymer matrix or at an interface.

Detailed Research Findings:

While specific MD simulations of 2-Butyl-2-ethylpentane-1,5-diamine have not been reported, studies on similar long-chain and branched amines provide insights into what could be expected. For example, MD simulations of 2-butanol (B46777) in aqueous solution have shown that it tends to form aggregates at higher concentrations. nih.gov Similarly, simulations of long-chain alkyl diamines have been used to study their interactions with biological receptors. nih.gov The insights from such studies can be extrapolated to understand the potential behavior of 2-Butyl-2-ethylpentane-1,5-diamine in various environments. For instance, the long alkyl chains and the two amine groups suggest that this molecule could act as a surfactant or a cross-linking agent, and MD simulations would be an ideal tool to investigate these properties.

Illustrative Data Table of MD Simulation Parameters and Potential Observables:

This table outlines typical parameters for an MD simulation of 2-Butyl-2-ethylpentane-1,5-diamine in a water box and the types of data that could be extracted.

| Parameter | Value/Description |

| Force Field | GROMOS, AMBER, or CHARMM |

| Solvent | TIP3P or SPC/E water model |

| System Size | ~500 diamine molecules in ~50,000 water molecules |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Observable | Description |

| Radial Distribution Function (g(r)) | Describes the probability of finding another molecule at a certain distance, indicating aggregation. |

| End-to-end distance | Measures the extension or compactness of the diamine chain over time. |

| Number of Hydrogen Bonds | Quantifies the hydrogen bonding between diamine molecules and with water. |

| Diffusion Coefficient | Measures the mobility of the diamine in the solvent. |

Note: This table provides an example of a typical MD simulation setup and the kind of results that can be obtained.

Derivatives and Functionalization for Specialized Research Applications

Synthesis of N-Substituted Diamine Derivatives

The primary amine groups of 2-Butyl-2-ethylpentane-1,5-diamine are amenable to various N-substitution reactions, leading to the formation of secondary and tertiary amines. These reactions are crucial for modulating the diamine's reactivity, solubility, and coordination properties.

Standard alkylation reactions using alkyl halides can be employed to introduce a wide range of substituents. The reaction conditions, such as the choice of solvent, base, and temperature, can be optimized to control the degree of substitution, yielding mono- or di-N-substituted products. For instance, reaction with one equivalent of an alkyl halide would preferentially lead to the mono-N-substituted derivative, while an excess of the alkylating agent would favor the formation of the N,N'-disubstituted product.

Reductive amination offers another powerful strategy for N-alkylation. This method involves the reaction of the diamine with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This approach is particularly useful for introducing a diverse array of functional groups, including those that might be sensitive to the conditions of direct alkylation.

The synthesis of N-substituted derivatives is a critical first step towards creating more complex and functional molecules. The nature of the substituent can be tailored to impart specific properties, such as increased lipophilicity, the introduction of additional functional groups for further reactions, or the ability to coordinate with metal ions.

Table 1: Examples of Potential N-Substituted Derivatives of 2-Butyl-2-ethylpentane-1,5-diamine

| Substituent (R) | Resulting Derivative Name | Potential Synthetic Method |

|---|---|---|

| Methyl | N-Methyl-2-butyl-2-ethylpentane-1,5-diamine | Reductive amination with formaldehyde |

| Benzyl (B1604629) | N-Benzyl-2-butyl-2-ethylpentane-1,5-diamine | Reaction with benzyl bromide |

| 2-Hydroxyethyl | N-(2-Hydroxyethyl)-2-butyl-2-ethylpentane-1,5-diamine | Reaction with ethylene (B1197577) oxide |

Preparation of Chiral Variants for Asymmetric Synthesis Applications

While 2-Butyl-2-ethylpentane-1,5-diamine itself is achiral, its derivatization can lead to the formation of chiral molecules. The development of chiral variants of this diamine is of significant interest for their potential application as ligands in asymmetric catalysis or as chiral building blocks in the synthesis of complex, enantiomerically pure molecules.

One approach to obtaining chiral variants is through the reaction of the diamine with a chiral auxiliary. This creates a diastereomeric mixture that can be separated using techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched diamine derivative.

Alternatively, asymmetric synthesis strategies can be employed to introduce chirality. For example, the enantioselective reduction of a prochiral imine formed from one of the amine groups could lead to a chiral amine. Furthermore, the use of chiral catalysts in the N-alkylation process could also induce stereoselectivity.

The resulting chiral diamines, with their defined stereochemistry, can act as bidentate ligands for transition metals. The steric bulk provided by the butyl and ethyl groups, combined with the chirality at or near the nitrogen atoms, can create a well-defined chiral environment around the metal center, influencing the stereochemical outcome of catalytic reactions.

Incorporation into Complex Molecular Architectures (e.g., macrocycles, dendrimers)

The bifunctional nature of 2-Butyl-2-ethylpentane-1,5-diamine makes it an excellent candidate for the construction of larger, more complex molecular architectures such as macrocycles and dendrimers.

Macrocycles: Macrocyclic compounds containing the 2-Butyl-2-ethylpentane-1,5-diamine unit can be synthesized through high-dilution cyclization reactions. By reacting the diamine with a dicarboxylic acid chloride or a dialdehyde, for example, a macrocyclic diamide (B1670390) or diimine can be formed. The steric hindrance of the central quaternary carbon can influence the conformation of the resulting macrocycle, potentially creating a pre-organized cavity for guest binding.

The incorporation of this diamine into such complex structures opens up possibilities for applications in areas like host-guest chemistry, drug delivery, and catalysis, where the defined architecture and functionality are key.

Development of Bifunctional Compounds for Cooperative Chemical Processes

Bifunctional compounds, which possess two distinct reactive sites, are of great interest for their ability to facilitate cooperative chemical processes. 2-Butyl-2-ethylpentane-1,5-diamine can be readily converted into bifunctional molecules by selectively modifying its two amine groups with different functionalities.

For instance, one amine group could be protected, allowing for the selective reaction of the other amine. After the first modification, the protecting group can be removed, and a different functional group can be introduced at the second amine. This strategy allows for the synthesis of unsymmetrically substituted diamines with tailored properties.

An example would be the introduction of a phosphine (B1218219) group at one end and a coordinating group like a pyridine (B92270) at the other. Such a bifunctional ligand could coordinate to a metal center in a pincer-like fashion, with the two different donor atoms potentially influencing the catalytic activity and selectivity in a cooperative manner. These bifunctional compounds could find applications in catalysis where the simultaneous activation of two substrates or the stabilization of a transition state by two different functional groups is required.

Advanced Research Applications in Chemical Sciences

Catalysis and Organocatalysis

The presence of two primary amine groups makes 2-Butyl-2-ethylpentane-1,5-diamine a candidate for applications in both metal-catalyzed transformations and organocatalysis.

Role as Ligands in Metal-Catalyzed Transformations

Diamine compounds are widely utilized as ligands in metal-catalyzed reactions, such as cross-coupling and asymmetric catalysis. The nitrogen atoms of the diamine can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn affects the catalytic activity and selectivity of the metal complex.

In the context of cross-coupling reactions , which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, diamine ligands can stabilize the active metal catalyst and facilitate key steps in the catalytic cycle. For instance, benzene-1,2-diamine ligands have been shown to coordinate with copper to catalyze various C(sp²)-N and C(sp²)-O cross-coupling reactions at room temperature. tcichemicals.com The formation of an electron-rich anionic complex allows for rapid oxidative addition. tcichemicals.com While not a benzene-1,2-diamine, the fundamental principle of amine coordination to a metal center is applicable.

In asymmetric catalysis , the synthesis of chiral molecules in high enantiomeric excess is a primary goal. Chiral diamines are crucial components of many successful catalyst systems. researchgate.netresearchgate.net These ligands create a chiral environment around the metal center, directing the stereochemical outcome of the reaction. For example, chiral diamine ligands have been effectively used in nickel-catalyzed asymmetric cross-couplings. nih.gov Although 2-Butyl-2-ethylpentane-1,5-diamine is not inherently chiral, it could be derivatized to introduce chirality, or it could serve as a scaffold for the synthesis of more complex chiral ligands.

Table 1: Potential Metal-Catalyzed Reactions Utilizing Diamine Ligands

| Reaction Type | Metal Catalyst | Role of Diamine Ligand |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Stabilization of Pd(0) and Pd(II) intermediates |

| Buchwald-Hartwig Amination | Palladium, Copper | Facilitation of C-N bond formation |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Induction of enantioselectivity |

Application as Organocatalysts or Components of Catalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. Diamines and their derivatives are a prominent class of organocatalysts. researchgate.netmdpi.comresearchgate.net They can function as Brønsted or Lewis bases, or they can be part of a bifunctional catalyst system that activates both the nucleophile and the electrophile.

Protonated chiral 1,2-diamines have been successfully employed as organocatalysts in asymmetric aldol (B89426) reactions. researchgate.net The diamine can form an enamine intermediate with a ketone or aldehyde, which then reacts with an electrophile in a stereocontrolled manner. While 2-Butyl-2-ethylpentane-1,5-diamine is a 1,5-diamine, the general principle of amine-based organocatalysis could be applicable, potentially favoring the formation of different ring systems in cyclization reactions. The specific substitution pattern of 2-Butyl-2-ethylpentane-1,5-diamine, with its butyl and ethyl groups at the 2-position, would introduce specific steric bulk that could influence the stereochemical outcome of a catalyzed reaction.

Building Blocks for Specialty Chemicals

One of the most direct applications of diamines is their use as monomers in the synthesis of polymers. Specifically, 2-Butyl-2-ethylpentane-1,5-diamine can serve as a building block for specialty polyamides and polyimides, as well as a curing agent for epoxy resins. The unique branched structure of this diamine, with both butyl and ethyl groups on the same carbon, can impart specific properties to the resulting materials.

The synthesis of polyamides, such as Nylon, typically involves the condensation reaction of a diamine with a dicarboxylic acid. nih.govnih.gov Similarly, polyimides are generally synthesized from a diamine and a dianhydride. researchgate.net The incorporation of the bulky, non-planar structure of 2-Butyl-2-ethylpentane-1,5-diamine into a polymer backbone would likely disrupt chain packing, potentially leading to increased solubility and lower crystallinity compared to polymers made from linear diamines.

As a curing agent for epoxy resins, the two primary amine groups of 2-Butyl-2-ethylpentane-1,5-diamine can react with the epoxide groups of the resin to form a cross-linked, three-dimensional network. researchgate.net The rate of curing and the final properties of the cured epoxy, such as its hardness, flexibility, and chemical resistance, are influenced by the structure of the diamine curing agent. The aliphatic nature of 2-Butyl-2-ethylpentane-1,5-diamine would likely result in a more flexible cured epoxy compared to those cured with aromatic diamines.

Table 2: Potential Polymer Systems Incorporating 2-Butyl-2-ethylpentane-1,5-diamine

| Polymer Type | Co-monomer | Potential Impact of Diamine Structure |

|---|---|---|

| Polyamide | Dicarboxylic Acid (e.g., adipic acid) | Increased solubility, reduced crystallinity |

| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Improved processability, altered thermal properties |

Probes for Mechanistic Studies in Chemical Biology

Chemical probes are small molecules used to study biological systems. While there is no specific mention in the literature of 2-Butyl-2-ethylpentane-1,5-diamine being used for this purpose, its structure could be modified to create such probes. For a molecule to be an effective chemical probe, it typically needs to have a specific biological target and a reporter group (e.g., a fluorescent tag or a reactive handle for "click" chemistry) to allow for detection and analysis.

The diamine functionality of 2-Butyl-2-ethylpentane-1,5-diamine provides a convenient point for derivatization. One or both of the amine groups could be functionalized with a fluorophore, a biotin tag, or an alkyne or azide group for subsequent ligation to other molecules. The bulky alkyl groups at the 2-position could influence the binding affinity and selectivity of the derivatized probe for its biological target. For example, nitroxides, which are used as molecular probes in biophysics and structural biology, often have their redox properties influenced by the steric effects of their substituents. Similarly, the steric bulk of 2-Butyl-2-ethylpentane-1,5-diamine could be leveraged in the design of targeted probes.

Future Research Directions and Unresolved Challenges

Development of Green and Sustainable Synthesis Methodologies

The current known synthesis of 2-Butyl-2-ethylpentane-1,5-diamine involves a high-pressure and high-temperature process, which is characteristic of traditional chemical manufacturing and raises concerns regarding energy consumption and environmental impact. A significant and unresolved challenge lies in the development of green and sustainable synthesis methodologies for this compound.

Future research should prioritize the exploration of biocatalytic routes, potentially utilizing engineered enzymes to achieve the synthesis under milder conditions. Additionally, investigating the use of renewable feedstocks as starting materials could substantially improve the sustainability profile of its production. The principles of green chemistry, such as atom economy and the use of less hazardous solvents, should guide the design of novel synthetic pathways. googleapis.com

Exploration of Novel Reactivity and Selectivity in Organic Transformations

The two primary amine groups of 2-Butyl-2-ethylpentane-1,5-diamine, influenced by the sterically bulky butyl and ethyl groups at the C2 position, suggest a unique reactivity profile that remains largely unexplored. While its participation in general reactions like amidation and condensation is known, a detailed investigation into its stereoselective and regioselective behavior in various organic transformations is a crucial area for future research.

The steric hindrance around the amine groups could lead to novel selectivity in reactions where traditional, less hindered diamines might yield different product distributions. tri-iso.com For instance, its use in the synthesis of complex heterocyclic compounds or as a chiral resolving agent, should its stereoisomers be separable, warrants investigation. researchgate.netnih.govnih.govacs.org

Design of Advanced Ligand Systems for Highly Efficient Catalytic Processes

The presence of two nitrogen atoms makes 2-Butyl-2-ethylpentane-1,5-diamine a potential bidentate ligand for metal catalysts. However, the design and application of advanced ligand systems incorporating this diamine for highly efficient catalytic processes is a significant unresolved challenge.

Future research should focus on the synthesis and characterization of coordination complexes with various transition metals. The steric bulk of the alkyl substituents could create a unique coordination environment around the metal center, potentially leading to catalysts with enhanced stability, activity, and selectivity in reactions such as hydrogenations, cross-coupling reactions, and polymerizations. A patent mentions the use of guanidine (B92328) group-containing catalysts where 2-butyl-2-ethylpentane-1,5-diamine is a potential starting material, hinting at its utility in catalyst design. google.com

Tailoring Polymer Structures with Enhanced Performance for Advanced Materials Research

While patents list 2-Butyl-2-ethylpentane-1,5-diamine as a component in epoxy and polyurethane systems, there is a lack of detailed research on how its specific structure influences the final properties of these polymers. google.comgoogle.comgoogle.comgoogle.comgoogle.com A key challenge is to move beyond its use as a simple curing agent and to understand how it can be used to tailor polymer structures for advanced materials with enhanced performance.

Future investigations should systematically study the relationship between the incorporation of this diamine and the resulting polymer's thermal stability, mechanical strength, chemical resistance, and other critical properties. Its bulky nature could introduce free volume into the polymer matrix, potentially impacting properties like gas permeability and dielectric constant. Exploring its use in the synthesis of high-performance polyamides and other engineering plastics is another promising avenue.

Integration of Advanced Computational and Experimental Approaches for Comprehensive Understanding

A comprehensive understanding of the structure-property relationships of 2-Butyl-2-ethylpentane-1,5-diamine and its derivatives is currently lacking. The integration of advanced computational and experimental approaches presents a powerful tool to address this gap.

Future research should employ computational chemistry techniques, such as Density Functional Theory (DFT), to model the compound's conformational preferences, reactivity, and interactions with other molecules. These theoretical predictions can then be validated and complemented by advanced experimental techniques like multidimensional NMR spectroscopy and X-ray crystallography. Such a combined approach would provide a deeper understanding of its behavior at the molecular level, accelerating the discovery of new applications and the design of novel materials.

Q & A

Q. How do isotopic labeling studies (e.g., ¹⁵N NMR) elucidate metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.